molecular formula C₇H₇NO₃.₂H₂O.Na B1663512 Sodium 4-aminosalicylate dihydrate CAS No. 6018-19-5

Sodium 4-aminosalicylate dihydrate

Cat. No. B1663512
CAS RN: 6018-19-5
M. Wt: 176.12 g/mol
InChI Key: GMUQJDAYXZXBOT-UHFFFAOYSA-N
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Description

Sodium 4-Aminosalicylate dihydrate is an antibiotic used to treat tuberculosis via NF-κB inhibition and free radical scavenging . It is often administered in association with isoniazid .


Molecular Structure Analysis

The molecular formula of Sodium 4-Aminosalicylate dihydrate is C7H10NNaO5 . It has an average mass of 211.148 Da and a monoisotopic mass of 211.045670 Da .


Physical And Chemical Properties Analysis

Sodium 4-aminosalicylate dihydrate is a white to beige fine crystalline powder . It has a molecular weight of 211.15 .

Safety And Hazards

Sodium 4-aminosalicylate dihydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash hands, forearms, and face thoroughly after handling .

properties

IUPAC Name

sodium;4-amino-2-hydroxybenzoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUQJDAYXZXBOT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-49-6 (Parent)
Record name Aminosalicylate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195
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DSSTOX Substance ID

DTXSID5036638
Record name Sodium 4-aminosalicylate dihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name p-Aminosalicylic acid sodium salt dihydrate
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Product Name

Sodium 4-aminosalicylate dihydrate

CAS RN

6018-19-5
Record name Aminosalicylate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-aminosalicylate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-aminosalicylate
Source European Chemicals Agency (ECHA)
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Record name AMINOSALICYLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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